molecular formula C21H28O3 B14245574 1-Octanol, 8-[4-(phenylmethoxy)phenoxy]- CAS No. 519186-18-6

1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-

Katalognummer: B14245574
CAS-Nummer: 519186-18-6
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: MXZHEKRLIQQOHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octanol, 8-[4-(phenylmethoxy)phenoxy]- is a chemical compound with a complex structure that includes an octanol backbone and phenylmethoxy and phenoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octanol, 8-[4-(phenylmethoxy)phenoxy]- typically involves the reaction of 1-octanol with 4-(phenylmethoxy)phenol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-Octanol, 8-[4-(phenylmethoxy)phenoxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-Octanol, 8-[4-(phenylmethoxy)phenoxy]- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Octanol, 8-[4-(phenylmethoxy)phenoxy]- involves its interaction with specific molecular targets and pathways. The phenylmethoxy and phenoxy groups may play a role in binding to target molecules, influencing their activity and function. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s effects fully .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-Octanol, 8-[4-(phenylmethoxy)phenoxy]- include:

Uniqueness

Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

519186-18-6

Molekularformel

C21H28O3

Molekulargewicht

328.4 g/mol

IUPAC-Name

8-(4-phenylmethoxyphenoxy)octan-1-ol

InChI

InChI=1S/C21H28O3/c22-16-8-3-1-2-4-9-17-23-20-12-14-21(15-13-20)24-18-19-10-6-5-7-11-19/h5-7,10-15,22H,1-4,8-9,16-18H2

InChI-Schlüssel

MXZHEKRLIQQOHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.